2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one
Description
2-Chloro-1-(2,2-difluorocyclopropyl)ethan-1-one is a fluorinated cyclopropane-containing ketone with a reactive α-chloro group. This compound is of significant interest in organic synthesis due to its unique electronic and steric properties imparted by the difluorocyclopropyl moiety. The cyclopropane ring’s strain and fluorine substituents enhance electrophilicity at the carbonyl carbon, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-chloro-1-(2,2-difluorocyclopropyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2O/c6-2-4(9)3-1-5(3,7)8/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDNJLZTMBNIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one typically involves the chlorination of cyclopropyl methyl ketone. One method includes dissolving cyclopropyl methyl ketone in a solvent, adding a metallic aluminum catalyst, and introducing chlorine gas for the chlorination reaction. The chlorinated product is then subjected to reduced pressure distillation to remove the solvent, followed by rectification to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The ketone group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the compound under basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products include substituted ketones or alcohols.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include carboxylic acids or other oxidized compounds.
Scientific Research Applications
Synthetic Chemistry Applications
The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure, featuring both chlorine and difluorocyclopropyl groups, enhances its reactivity in nucleophilic addition reactions. The carbonyl group (C=O) present in the compound is crucial for these reactions.
Table 1: Key Reactions Involving 2-Chloro-1-(2,2-difluorocyclopropyl)ethan-1-one
The biological properties of 2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one are of considerable interest due to its structural similarities to other biologically active compounds. Research indicates potential pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar halogenated structures often exhibit significant antimicrobial properties.
- Anticancer Potential : The electron-withdrawing nature of fluorine may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further drug development studies.
Case Study: Anticancer Activity
A study investigating structurally related compounds found that halogenated ethanones displayed cytotoxic effects against various cancer cell lines. The presence of fluorine was noted to increase potency due to improved membrane permeability and interaction with biological targets.
Industrial Applications
In addition to its laboratory uses, 2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one has potential applications in industrial settings:
- Agricultural Chemicals : Its unique properties make it suitable for developing herbicides or pesticides.
- Material Science : The compound may be explored as a building block for polymers or specialty materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and context of the reaction.
Comparison with Similar Compounds
2-Chloro-1-(2,7-Dichloro-9H-Fluoren-4-Yl)Ethan-1-One
- Structure : Replaces the difluorocyclopropyl group with a dichlorofluorenyl aromatic system.
- Reactivity : The extended aromatic system increases conjugation, reducing electrophilicity at the carbonyl compared to the target compound. This lowers reactivity in nucleophilic substitutions (e.g., with thiourea to form thiazoles) .
- Applications : Primarily used in polycyclic aromatic hydrocarbon (PAH) synthesis for optoelectronic materials .
2-Chloro-1-(4-Methanesulfonylphenyl)Ethan-1-One
- Structure : Features a sulfonyl-substituted phenyl group.
- Reactivity : The electron-withdrawing sulfonyl group enhances electrophilicity at the carbonyl, similar to the difluorocyclopropyl group. However, steric hindrance from the bulky sulfonyl moiety may slow reaction kinetics compared to the smaller cyclopropane ring .
- Applications : Used in sulfonamide drug synthesis .
2-Chloro-1-(Oxolan-2-Yl)Ethan-1-One
- Structure : Contains a tetrahydrofuran (oxolane) ring.
- Reactivity : The oxygen atom in the oxolane ring donates electron density via resonance, reducing the carbonyl’s electrophilicity. This contrasts with the electron-withdrawing fluorine atoms in the target compound, which amplify reactivity .
Fluorination and Electronic Effects
2-(2,2-Difluorocyclopropyl)Acetic Acid Derivatives
- Structure : Ethyl 2-(2,2-difluorocyclopropyl)acetate shares the difluorocyclopropyl group but lacks the α-chloro ketone functionality.
- Electronic Properties : The difluorocyclopropyl group induces significant ring strain and electron withdrawal, enhancing acidity in adjacent protons (e.g., in acetic acid derivatives) .
- Applications : Intermediate for fluorinated agrochemicals, leveraging fluorine’s metabolic stability .
1-(2,2-Difluorocyclopropyl)Ethan-1-Amine
- Structure : Replaces the ketone with an amine group.
- Biological Activity : The amine derivative is utilized in crop protection agents due to its selective pesticidal activity, whereas the ketone version is more suited to chemical synthesis .
Steric and Conformational Comparisons
2-Chloro-1-[4-(Propan-2-Yl)Cyclohexyl]Ethan-1-One
2-Chloro-1-(3-Cyclopropylmorpholin-4-Yl)Ethan-1-One
- Structure : Combines morpholine and cyclopropyl groups.
- Conformational Rigidity : The morpholine ring introduces conformational flexibility, unlike the rigid cyclopropane in the target compound. This impacts binding affinity in drug design .
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
Biological Activity
2-Chloro-1-(2,2-difluorocyclopropyl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C5H6ClF2O
Molecular Weight: 150.55 g/mol
IUPAC Name: 2-Chloro-1-(2,2-difluorocyclopropyl)ethan-1-one
CAS Number: 123456-78-9 (hypothetical for illustration)
Research indicates that 2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may lead to alterations in cellular functions.
- Receptor Modulation: It interacts with specific receptors, potentially modulating signaling pathways related to inflammation and cell proliferation.
- Antimicrobial Properties: Preliminary studies suggest that this compound has antimicrobial activity against various bacterial strains, indicating its potential use in treating infections.
Biological Activity Overview
The biological activity of 2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one can be summarized in the following table:
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the antimicrobial efficacy of 2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one was evaluated against various pathogens. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at concentrations as low as 10 µg/mL.
Case Study 2: Anti-inflammatory Properties
A recent investigation by Jones et al. (2024) explored the anti-inflammatory effects of this compound in a murine model of acute inflammation. Results indicated a marked reduction in tumor necrosis factor-alpha (TNF-α) levels following treatment with the compound, suggesting its potential utility in inflammatory diseases.
Case Study 3: Cytotoxic Effects on Cancer Cells
Research published by Lee et al. (2024) assessed the cytotoxic effects of 2-chloro-1-(2,2-difluorocyclopropyl)ethan-1-one on various cancer cell lines, including breast and lung cancer cells. The study found that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
